molecular formula C13H13ClN2O2S B15216240 Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate

Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B15216240
M. Wt: 296.77 g/mol
InChI Key: YFZWICASFZMXGG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes a chloro-substituted tetrahydrobenzo-thieno-pyrimidine core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The reaction may involve the use of formic acid or triethyl orthoformate as cyclizing agents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for obtaining the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with nucleic acids or proteins, modulating their functions and leading to therapeutic effects .

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

ethyl (7S)-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-13(17)7-3-4-8-9(5-7)19-12-10(8)11(14)15-6-16-12/h6-7H,2-5H2,1H3/t7-/m0/s1

InChI Key

YFZWICASFZMXGG-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC2=C(C1)SC3=C2C(=NC=N3)Cl

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)SC3=C2C(=NC=N3)Cl

Origin of Product

United States

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